Selectivity Advantage Over Thyroid Peroxidase: >3,800-Fold Discrimination Prevents Hypothyroidism Risk
PF-06282999 exhibits an exceptionally high selectivity margin for MPO over thyroid peroxidase (TPO), a critical safety discriminator in the thiouracil class. In a cell-free kinetic assay, PF-06282999 demonstrates a mechanism-based inactivation efficiency (kinact/KI) of 11,600 M⁻¹s⁻¹ for MPO, compared to <3 M⁻¹s⁻¹ for TPO . This contrasts with the closely related clinical candidate PF-1355, for which a similar selectivity index has not been as robustly quantified in public literature. Furthermore, in broad panel screening at 100 µM, PF-06282999 showed no significant activity against >50 enzymes, receptors, transporters, and ion channels, including cytochrome P450 isoforms (IC50 >100 µM) .
| Evidence Dimension | Mechanism-based inactivation efficiency (kinact/KI) |
|---|---|
| Target Compound Data | MPO: 11,600 M⁻¹s⁻¹; TPO: <3 M⁻¹s⁻¹ |
| Comparator Or Baseline | TPO: <3 M⁻¹s⁻¹ (minimum detectable limit) |
| Quantified Difference | >3,867-fold selectivity for MPO over TPO |
| Conditions | Cell-free kinetic assay measuring irreversible inactivation; MPO and TPO purified enzymes |
Why This Matters
This high selectivity margin minimizes the risk of TPO inhibition, a known liability of thiouracil compounds that can lead to hypothyroidism in vivo, thereby enhancing the compound's suitability for chronic dosing studies.
